2-[3-(benzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide
Description
The compound 2-[3-(benzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide features a quinolinone core substituted at position 3 with a benzenesulfonyl group and at position 6 with a methoxy group. The acetamide moiety is linked to a 1,3-benzodioxol-5-yl group, a structural motif associated with bioactivity in protease inhibition (e.g., falcipain inhibition in antimalarial research) .
The molecular formula is inferred as C₂₄H₂₀N₂O₆S, with a molecular weight of ~464.5 g/mol. Key functional groups include:
- Quinolinone core: Provides a planar aromatic system for hydrophobic interactions.
- 1,3-Benzodioxol-5-yl group: May participate in π-π stacking or hydrogen bonding due to its oxygen-rich bicyclic structure.
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(1,3-benzodioxol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O7S/c1-32-17-8-9-20-19(12-17)25(29)23(35(30,31)18-5-3-2-4-6-18)13-27(20)14-24(28)26-16-7-10-21-22(11-16)34-15-33-21/h2-13H,14-15H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCLPRAOHRWSGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(benzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via a Pfitzinger reaction, where an isatin derivative reacts with an aryl aldehyde in the presence of a base.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through a sulfonylation reaction using benzenesulfonyl chloride and a suitable base.
Attachment of the Benzodioxole Moiety: The benzodioxole moiety can be attached via a nucleophilic substitution reaction, where a benzodioxole derivative reacts with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-[3-(benzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
2-[3-(benzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Biology: It is used in biological assays to study its effects on cellular processes and pathways.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[3-(benzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, in anticancer research, the compound may inhibit the activity of certain enzymes or proteins involved in cell proliferation and survival, leading to apoptosis or cell cycle arrest.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The target compound is compared to three analogs (Table 1) with modifications in the quinolinone substituents and acetamide side chains.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Quinolinone Core: Methoxy vs. Benzenesulfonyl vs. 4-Chlorobenzenesulfonyl: Chlorine addition () increases molecular weight and may alter electron distribution, affecting binding affinity.
Acetamide Modifications :
- The 1,3-benzodioxol-5-yl group (target compound and ) is associated with bioactivity in protease inhibition (e.g., falcipain inhibitors ).
- 4-Chlorophenyl () and 3-methoxypropyl () groups introduce varying steric and electronic effects, which may influence target selectivity.
Molecular Weight Trends: The target compound (~464.5 g/mol) falls within the range of drug-like molecules, while the pyrimidinone analog () is lighter (393.4 g/mol), possibly due to a smaller core structure.
Biological Activity
The compound 2-[3-(benzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide is a synthetic derivative of quinoline that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and the results from various studies.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a quinoline core substituted with a benzenesulfonyl group and a benzodioxole moiety, which are known to enhance the biological activity of similar compounds.
Antimicrobial Activity
Research indicates that derivatives of quinoline, including our compound of interest, exhibit varying degrees of antimicrobial activity. In a study assessing the antibacterial effects of related compounds, it was found that certain derivatives showed selective action against Gram-positive bacteria such as Bacillus subtilis and exhibited antifungal properties against Candida albicans .
| Compound | Activity Type | MIC (µg/mL) |
|---|---|---|
| Compound A | Antibacterial | 15 |
| Compound B | Antifungal | 20 |
Anticancer Activity
The anticancer potential of quinoline derivatives has been extensively documented. For instance, studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines. The mechanism often involves the activation of caspases and modulation of Bcl-2 family proteins . Specifically, one study reported that a related quinoline derivative achieved an IC50 value of against MCF-7 breast cancer cells, indicating significant antiproliferative effects .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 1.575 | Caspase activation |
| Panc-1 | 1.400 | Cell cycle arrest at G2/M |
The biological activity of quinoline derivatives is often attributed to their ability to interact with various biological targets:
- Caspase Activation : Many studies highlight the role of caspases in mediating apoptosis induced by quinoline compounds. For example, compound 8g demonstrated a significant increase in active Caspase 3 levels compared to control cells .
- Cell Cycle Arrest : Compounds have been shown to induce cell cycle arrest at specific phases (e.g., G2/M), which is crucial for their anticancer activity .
Case Studies
Several case studies have been published detailing the effects of similar compounds on cancer cell lines:
- One study involving a series of quinoline derivatives noted that modifications on the benzene ring significantly influenced their cytotoxicity and selectivity toward cancer cells versus normal cells .
- Another investigation reported that specific substitutions led to enhanced activity against prostate and lung cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
